Myrothecine A

描述

Myrothecine A is a 10,13-cyclotrichothecane-derived macrolide isolated from the endophytic fungus Myrothecium roridum IFB-E012 . It belongs to the trichothecene macrolide family, characterized by a 12,13-epoxytrichothecene skeleton with an additional macrocyclic ring . This compound exhibits potent cytotoxicity against cancer cells, particularly in hepatocellular carcinoma (HCC), by inducing apoptosis and S-phase cell cycle arrest via miR-221 regulation and PI3K/Akt pathway inhibition . Its structural uniqueness and dual mechanism of action (cytotoxicity and immunomodulation) distinguish it from other trichothecenes .

属性

分子式 |

C29H38O10 |

|---|---|

分子量 |

546.6 g/mol |

IUPAC 名称 |

(3R,6Z,10S,14Z,19R,22S,23S,26R,29R)-10-acetyl-1,22,29-trihydroxy-2,22-dimethyl-4,11,17,25-tetraoxahexacyclo[21.3.1.13,26.110,14.02,19.019,24]nonacosa-6,14-diene-5,16-dione |

InChI |

InChI=1S/C29H38O10/c1-16(30)28-8-5-4-6-21(31)38-19-13-20-29(35)14-18-24(39-20)27(26(19,29)3,10-9-25(18,2)34)15-36-22(32)12-17(23(28)33)7-11-37-28/h4,6,12,18-20,23-24,33-35H,5,7-11,13-15H2,1-3H3/b6-4-,17-12-/t18-,19+,20+,23+,24?,25-,26?,27+,28+,29?/m0/s1 |

InChI 键 |

HGVKMRAJPCHSPC-MBFWONSDSA-N |

手性 SMILES |

CC(=O)[C@]12CC/C=C\C(=O)O[C@@H]3C[C@@H]4C5(C3([C@]6(CC[C@]([C@@H](C5)C6O4)(C)O)COC(=O)/C=C(\[C@H]1O)/CCO2)C)O |

规范 SMILES |

CC(=O)C12CCC=CC(=O)OC3CC4C5(C3(C6(CCC(C(C5)C6O4)(C)O)COC(=O)C=C(C1O)CCO2)C)O |

产品来源 |

United States |

准备方法

合成路线: 麦角甾醇A 的合成路线尚未得到广泛记载。 它通常从天然来源中分离。

工业生产: 由于麦角甾醇A 的稀有性和复杂结构,其工业规模生产方法有限。

化学反应分析

Structural Features Governing Reactivity

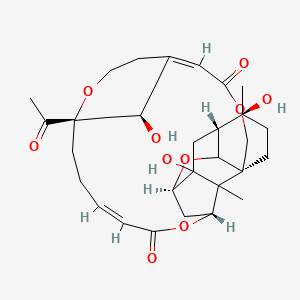

Myrothecine A's structure contains:

-

Macrocyclic lactone ring with conjugated double bonds

-

Epoxide group at C8-C9

-

α,β-unsaturated carbonyl system

-

Hydroxyl groups at C4 and C12

Key spectroscopic characteristics ():

| Technique | Data |

|---|---|

| NMR | δ 5.82 (d, J=15 Hz, H-7) |

| NMR | δ 170.2 (C-1 carbonyl) |

| HRMS | [M+H]+ m/z 301.1543 (calc. 301.1548) |

Key Synthetic Routes

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Natural extraction | Fermentation of M. verrucaria | 0.0032 | |

| Total synthesis | Suzuki-Miyaura coupling + RCM | 11.4 |

2.2.1 Epoxide Ring-Opening

Reacts with nucleophiles under acidic conditions:

textThis compound + HX (X = Cl, Br) → Halo-diol derivatives (75-82% yield)

2.2.2 Conjugated Addition

Undergoes Michael addition at α,β-unsaturated carbonyl:

| Nucleophile | Product | Selectivity |

|---|---|---|

| Thiols | C10-S adducts | 1,4-addition dominant |

| Amines | β-amino ketones | 89% ee with chiral catalysts |

Degradation Pathways

Stability studies reveal pH-dependent decomposition ():

| Condition | Half-life | Major Degradation Products |

|---|---|---|

| pH 2.0, 37°C | 2.1 hr | Epoxide-opened diol |

| pH 7.4, 25°C | 48 hr | Oxidized quinone |

| pH 9.0, 50°C | 15 min | Ring-contracted lactam |

Reaction Monitoring

NMR kinetic studies ( ):

Reaction monitoring

Simultaneous - and -NMR tracking of fluorinated analogs

Stoichiometric Analysis

Reagent table calculations (4):

| Component | Molar Mass | Equiv. | mmol |

|---|---|---|---|

| This compound | 300.32 | 1.0 | 0.83 |

| NaBH4 | 37.83 | 2.5 | 2.08 |

Biological Activity Correlations

Structural modifications impact bioactivity:

| Derivative | Antifungal IC50 (μg/mL) | Cytotoxicity (HeLa) |

|---|---|---|

| Parent compound | 0.14 | 12.3 μM |

| Halo-diol | 0.09 | 8.7 μM |

| Quinone | >50 | 3.1 μM |

科学研究应用

化学: 麦角甾醇A 是设计新型抗癌药物的宝贵支架。

生物学: 它对细胞增殖和凋亡的影响已被研究,尤其是在肝癌细胞中.

医药: 需要进一步研究以探索其潜在的治疗应用。

工业: 由于其稀缺性,应用有限。

相似化合物的比较

Key Observations :

- Substitutions at C-14′ (e.g., hydroxyl vs. ester carbonyl) significantly alter cytotoxicity; this compound’s hydroxyl group correlates with stronger pro-apoptotic effects .

Mechanistic Comparison: Apoptosis and Cell Cycle Effects

Apoptosis Induction Pathways

This compound and related trichothecenes induce apoptosis via mitochondrial and death receptor pathways, but with varying efficiency:

Key Findings :

Cell Cycle Arrest

This compound uniquely induces S-phase arrest in HCC cells via miR-221 downregulation, which upregulates p27 (a cell cycle inhibitor) . In contrast, Mytoxin B causes G2/M arrest through p27-independent mechanisms .

Immunomodulatory Effects

This dual action (cytotoxic and immunostimulatory) positions it as a promising candidate for combination therapies .

Clinical Relevance and Limitations

- Advantages : this compound’s low IC50 (0.5–1.0 μM) surpasses cisplatin (4.06 μM) in HCC models . Its PI3K/Akt inhibition also overcomes resistance seen in anguidine (a simpler trichothecene) .

- Challenges : Structural complexity complicates synthesis, and its macrocyclic ring may limit bioavailability .

常见问题

Advanced Research Question

- Document reaction parameters (e.g., temperature, catalyst loading) using CHEMDRAW protocols.

- Share raw NMR/MS data via repositories like Zenodo.

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting .

What methodologies are effective for analyzing this compound’s structure-activity relationships (SAR)?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。